2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline ring system substituted with dimethyl groups and a sulfanyl group, which is further connected to an acetamide moiety bearing a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide typically involves multiple steps. One common route starts with the preparation of the quinoline derivative. The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Once the quinoline ring is formed, it is further functionalized by introducing dimethyl groups at the 4 and 8 positions through Friedel-Crafts alkylation. The sulfanyl group is then introduced via nucleophilic substitution using thiols. The final step involves the acylation of the sulfanyl-quinoline intermediate with furan-2-ylmethylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline ring system is known to interact with DNA and proteins, which could explain its potential biological activity. The sulfanyl group may also play a role in redox reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide
- 2-(4,6-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide
- 2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(2-methoxyethyl)acetamide
Uniqueness
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide is unique due to the specific substitution pattern on the quinoline ring and the presence of both sulfanyl and acetamide functionalities. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-5-3-7-15-13(2)9-17(20-18(12)15)23-11-16(21)19-10-14-6-4-8-22-14/h3-9H,10-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEGGTRFFCQSHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)NCC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.